

Structural Analogs of 2-(3-Bromophenyl)-2-methylpropylamine HCl: Technical Guide

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Compound of Interest

Compound Name:	2-(3-Bromophenyl)-2-methylpropylamine HCl
CAS No.:	1365271-44-8
Cat. No.:	B1378081

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Executive Summary & Compound Identity

2-(3-Bromophenyl)-2-methylpropylamine Hydrochloride is a specific structural isomer of the phenethylamine class, characterized by a gem-dimethyl substitution at the

-position relative to the amine. Unlike its regioisomer Phentermine (

-dimethylphenethylamine), which places the steric bulk adjacent to the nitrogen, this scaffold positions the gem-dimethyl group at the benzylic carbon.

This structural modification fundamentally alters the pharmacokinetic and pharmacodynamic profile, creating a scaffold often utilized to probe Trace Amine Associated Receptor 1 (TAAR1) activity and Serotonin Transporter (SERT) selectivity, while mitigating the classical psychostimulant effects associated with

-methylated amphetamines.

Chemical Identity

Property	Detail
IUPAC Name	2-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride
Common Reference	-Dimethyl-3-bromophenethylamine HCl
CAS Number	1365271-44-8 (HCl salt); 90433-21-9 (Free base)
Molecular Formula	
Molecular Weight	264.59 g/mol
Structural Class	-Aryl-isobutylamine

Structural Analysis & Bioisosterism

The core scaffold, 2-phenyl-2-methylpropylamine, represents a "reversed" steric arrangement compared to phentermine.

Regioisomer Comparison

- Phentermine:

- . The gem-dimethyl group protects the

- carbon from metabolic deamination by MAO, but the amine is sterically hindered.

- Target Compound:

- . The gem-dimethyl group is benzylic. The amine is a primary isobutylamine, which is less sterically hindered for receptor binding but the

- bulk restricts conformational flexibility of the phenyl ring.

The 3-Bromo Substituent Effect

The introduction of a bromine atom at the meta (3-) position is a critical medicinal chemistry tactic:

- Lipophilicity: Increases, enhancing blood-brain barrier (BBB) penetration.
- Electronic Effect: The electron-withdrawing nature () deactivates the phenyl ring, potentially reducing metabolic oxidation.
- Selectivity Switch: In amphetamine SAR, 3-substitution (e.g., 3-trifluoromethyl in fenfluramine) shifts selectivity from Dopamine/Norepinephrine Transporters (DAT/NET) toward the Serotonin Transporter (SERT).

Chemical Synthesis Strategy

The most robust synthetic route proceeds via the alkylation of 3-bromophenylacetonitrile followed by reduction. This method avoids the formation of regioisomers common in Friedel-Crafts approaches.

Reaction Scheme (Graphviz)



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Figure 1: Synthetic pathway from arylacetonitrile precursor.

Detailed Protocol

Step 1: Synthesis of 2-(3-Bromophenyl)-2-methylpropanenitrile

- Reagents: 3-Bromophenylacetonitrile (1.0 eq), Sodium Hydride (60% dispersion, 2.2 eq), Methyl Iodide (2.5 eq), Anhydrous THF.
- Procedure:
 - Suspend NaH in anhydrous THF under argon at 0°C.

- Dropwise add 3-bromophenylacetonitrile. Stir for 30 min to form the carbanion (solution turns dark).
- Add Methyl Iodide slowly to control the exotherm.
- Allow to warm to room temperature and stir for 12 hours.
- Quench: Carefully add saturated
.
◦ Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
- Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).

Step 2: Reduction to Amine

- Reagents: Nitrile intermediate (1.0 eq), Borane-THF complex (1M, 3.0 eq).
- Procedure:
 - Dissolve nitrile in anhydrous THF.
 - Add
at 0°C. Reflux for 4 hours.
 - Hydrolysis: Cool to 0°C, slowly add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.
 - Isolation: Basify with NaOH to pH 12, extract with DCM.
 - Salt Formation: Dissolve the oil in diethyl ether and add 2M HCl in ether. Filter the white precipitate.^[1]

Pharmacological Profiling & SAR

The 2-(3-bromophenyl)-2-methylpropylamine scaffold exhibits a distinct pharmacological profile compared to its

-methylated counterparts.

Mechanism of Action

Based on structural analogs (e.g., phentermine, chlorphentermine) and TAAR1 ligand studies:

- **Monoamine Transporter Substrate:** The compound acts as a substrate-type releaser at NET and SERT. The 3-bromo substitution significantly enhances SERT affinity relative to the unsubstituted analog.

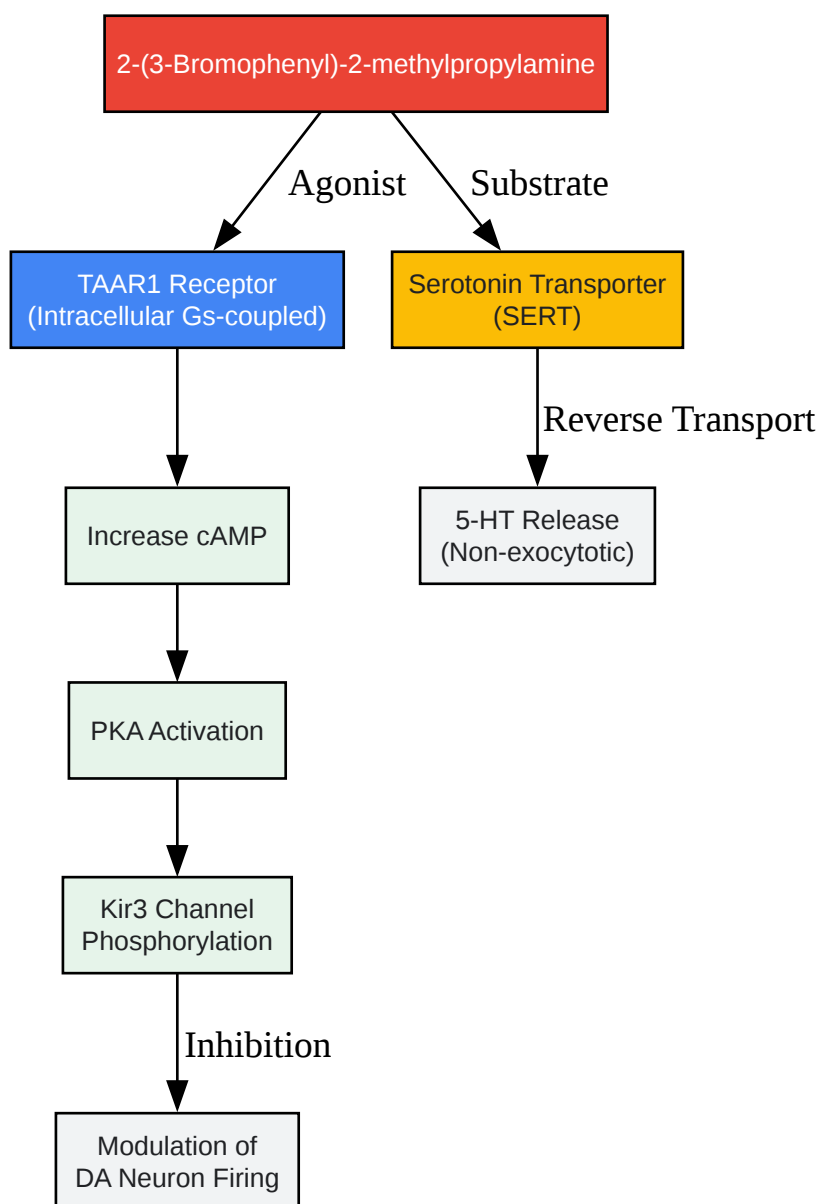
- **TAAR1 Agonism:**

-substituted phenethylamines are privileged scaffolds for Trace Amine Associated Receptor 1 (TAAR1). Activation of TAAR1 modulates dopaminergic firing, potentially offering antipsychotic or anti-addictive properties without psychostimulant abuse potential.

Structure-Activity Relationship (SAR) Table

Analog	Substituent (X)	Selectivity Profile	Predicted Activity
Parent	H	NET >> SERT	Weak stimulant, anorectic
Target	3-Br	SERT > NET	Anorectic, TAAR1 Agonist
Analog A	4-Cl	SERT only	Sedative, potential neurotoxicity (5-HT depletion)
Analog B	3-CF ₃	SERT/5-HT _{2B}	Fenfluramine-like, valvulopathy risk
Analog C	3,4-Cl ₂	SERT/DAT	Potent reuptake inhibitor

Signaling Pathway Visualization



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Figure 2: Dual mechanism of action involving TAAR1 activation and SERT-mediated release.

Experimental Validation Protocols

In Vitro Binding Assay (Radioligand Displacement)

To validate the affinity of the 3-bromo analog, use the following standard protocol:

- Target: Human SERT (HEK293 cells expressing hSERT).

- Radioligand:
 - Citalopram (for uptake inhibition) or
 - 5-HT (for release).
- Protocol:
 - Incubate membrane preparations with 2 nM
 - Citalopram and varying concentrations of the test compound (
 - to
 - M).
 - Incubate for 60 min at 25°C in Tris-HCl buffer containing 120 mM NaCl.
 - Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.
 - Measure radioactivity via liquid scintillation counting.
 - Data Analysis: Calculate
 - and
 - using non-linear regression (Cheng-Prusoff equation).

Safety & Handling

- Hazard: The compound is a potent bioactive amine. Handle as a potential irritant and neuroactive agent.
- Storage: Store the HCl salt at -20°C, desiccated. Solutions in DMSO are stable for 1 month at -20°C.

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Sources

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